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Compound of Interest

Compound Name: (S)-2-(phenoxymethyl)morpholine

Cat. No.: B8524709 Get Quote

Executive Summary
Target Molecule: (S)-2-(phenoxymethyl)morpholine

CAS Number: 1986514-05-9 (HCl salt), 56287-61-7 (S-isomer generic)

Molecular Formula: C₁₁H₁₅NO₂

Molecular Weight: 193.24 g/mol

Key Application: Chiral building block for (S,S)-Reboxetine and related bioactive morpholine

analogs.[1]

Stereochemical Criticality: The biological activity of the final NRI drug often depends strictly

on the (S,S)-configuration. Maintaining the integrity of the (S)-chiral center at the C2 position

of the morpholine ring is the primary synthetic challenge.

Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the molecule into readily available chiral pool

precursors.
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Figure 1: Retrosynthetic strategies for (S)-2-(phenoxymethyl)morpholine.

Route 1: Industrial Synthesis (Epichlorohydrin
Route)
Best for: Large-scale production, cost-efficiency. Mechanism: Nucleophilic substitution followed

by intramolecular cyclization.

Phase 1: Synthesis of (S)-Glycidyl Phenyl Ether
This step requires careful control to prevent racemization of the epoxide.

Reagents: Phenol (1.0 eq), (S)-Epichlorohydrin (1.2 eq), K₂CO₃ (1.5 eq),

Acetone/Acetonitrile.

Protocol:

Dissolve phenol (9.4 g, 100 mmol) and K₂CO₃ (20.7 g, 150 mmol) in acetonitrile (150 mL).
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Heat to reflux for 30 minutes to form the phenoxide.

Cool to 60°C and add (S)-epichlorohydrin (11.1 g, 120 mmol) dropwise over 1 hour.

Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Workup: Filter solids, concentrate filtrate, and partition between water/DCM. Dry organic

layer (Na₂SO₄) and concentrate.

Purification: Vacuum distillation or column chromatography.

Yield: ~85-90%.

Stereochemistry Note: The reaction proceeds primarily via S_N2 attack at the primary

carbon (CH₂Cl), retaining the chiral center configuration.

Phase 2: Morpholine Ring Formation
Reagents: (S)-Glycidyl Phenyl Ether, 2-Aminoethyl hydrogen sulfate, NaOH, Toluene/Water

(Biphasic).

Protocol:

Dissolve (S)-glycidyl phenyl ether (15.0 g, 100 mmol) in toluene (100 mL).

Prepare a solution of NaOH (16.0 g, 400 mmol) in water (50 mL).

Add 2-aminoethyl hydrogen sulfate (15.5 g, 110 mmol) to the aqueous base; stir until

dissolved.

Mix the organic and aqueous phases. Heat to 60°C with vigorous stirring (Phase Transfer

Catalyst like TBAB can be added, 5 mol%).

Reaction: Stir at 60°C for 12 hours. The amine opens the epoxide (at the terminal CH₂),

and the resulting alkoxide displaces the sulfate group to close the ring.

Workup: Separate phases. Extract aqueous layer with toluene. Wash combined organics

with brine.
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Isolation: Acidify with HCl/MeOH to precipitate the hydrochloride salt or concentrate for the

free base.

Yield: ~65-75%.

Route 2: Precision Synthesis (Mitsunobu Coupling)
Best for: High enantiomeric excess (>99% ee), library generation, or when starting from the

morpholine scaffold.

Workflow Diagram

(S)-N-Boc-2-
(hydroxymethyl)morpholine

Intermediate Ether

THF, 0°C -> RT
(Retention of C2)

Phenol + PPh3 + DIAD

Deprotection
(TFA/DCM)

(S)-2-(phenoxymethyl)
morpholine

Click to download full resolution via product page

Figure 2: Mitsunobu coupling workflow. Note: Reaction at the primary alcohol retains the

stereochemistry of the adjacent C2 center.

Protocol
Preparation: Dissolve (S)-4-N-Boc-2-hydroxymethylmorpholine (1.0 eq) and

Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under Nitrogen. Cool to 0°C.[2][3][4]

Addition: Add Phenol (1.1 eq). Then, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

dropwise over 20 minutes.

Expert Insight: Maintain temperature <5°C during DIAD addition to minimize side

reactions.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
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Workup: Concentrate THF. Triturate residue with cold Ether/Hexane to precipitate

Triphenylphosphine oxide (TPPO). Filter.

Deprotection: Dissolve the filtrate (Boc-intermediate) in DCM (10 vol). Add Trifluoroacetic

acid (TFA, 5 vol). Stir 2 hours.

Neutralization: Quench with sat. NaHCO₃, extract with DCM.

Purification: Flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Characterization & Validation
Spectroscopic Data (Free Base)

Technique Parameter Observed Data (Expected)

1H NMR Solvent CDCl₃, 400 MHz

Aromatic
7.25–7.30 (m, 2H), 6.90–7.00

(m, 3H)

C2-H
3.85–3.95 (m, 1H, chiral

center)

Ph-O-CH₂ 3.98 (dd, 1H), 4.05 (dd, 1H)

Ring CH₂
2.80–3.10 (m, 4H, N-CH₂),

3.60–3.75 (m, 2H, O-CH₂)

NH 1.80 (br s, 1H)

13C NMR Aromatic 158.5, 129.5, 121.0, 114.5

Aliphatic
76.2 (C2), 69.5 (Ph-O-CH₂),

66.8 (C6), 46.0 (C3), 45.2 (C5)

Mass Spec ESI+ [M+H]⁺ = 194.12 m/z

Chiral HPLC Method
To validate the (S)-enantiomer purity against the (R)-enantiomer.

Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[5]

Flow Rate: 1.0 mL/min.[6]

Detection: UV @ 220 nm or 270 nm.

Retention Times (Approx):

(S)-Enantiomer: ~12.5 min

(R)-Enantiomer: ~15.2 min

Note: Order may reverse depending on specific column lot; confirm with racemic standard.

Troubleshooting & Optimization
Common Issues

Low Yield in Cyclization (Route 1):

Cause: Incomplete epoxide opening or polymerization.

Solution: Ensure high agitation rates (biphasic system). Use fresh 2-aminoethyl hydrogen

sulfate. Maintain temperature strictly at 60°C; higher temps promote polymerization.

TPPO Contamination (Route 2):

Cause: Poor precipitation of triphenylphosphine oxide.

Solution: Use a resin-bound phosphine (PS-PPh₃) for easier filtration, or perform a

saponification workup if the product is stable.

Racemization:

Risk:[6] Acid-catalyzed ring opening of the epoxide at the chiral center during Route 1.

Prevention: Keep the reaction basic (pH > 10) during the epoxide opening step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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